molecular formula C8H17NO2 B15305592 Methyl 4-(isopropylamino)butanoate

Methyl 4-(isopropylamino)butanoate

Cat. No.: B15305592
M. Wt: 159.23 g/mol
InChI Key: RSJKCQHGLDSNIT-UHFFFAOYSA-N
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Description

Methyl 4-[(propan-2-yl)amino]butanoate is an organic compound with the molecular formula C8H17NO2 It is an ester derivative of butanoic acid and contains an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(propan-2-yl)amino]butanoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-chlorobutanoate with isopropylamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: Methyl 4-chlorobutanoate and isopropylamine.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux for several hours.

    Product Isolation: The product is then isolated by extraction and purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of methyl 4-[(propan-2-yl)amino]butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(propan-2-yl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-[(propan-2-yl)amino]butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-[(propan-2-yl)amino]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The isopropylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobutanoate: Lacks the isopropyl group, making it less hydrophobic.

    Ethyl 4-[(propan-2-yl)amino]butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 4-[(methyl)amino]butanoate: Contains a methyl group instead of an isopropyl group on the amino nitrogen.

Uniqueness

Methyl 4-[(propan-2-yl)amino]butanoate is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 4-(propan-2-ylamino)butanoate

InChI

InChI=1S/C8H17NO2/c1-7(2)9-6-4-5-8(10)11-3/h7,9H,4-6H2,1-3H3

InChI Key

RSJKCQHGLDSNIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCC(=O)OC

Origin of Product

United States

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